Orthogonal Functional Handles vs. Mono-Functional Analogs
3-Ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1427195-44-5) contains two distinct, chemically reactive functional groups: a 3-ethoxycarbonyl ester and a 5-carboxylic acid. In contrast, its closest structural analogs, pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1352892-43-3) and pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 63237-88-7), possess only a single carboxylic acid moiety . This difference is not merely structural; it defines the compound's synthetic utility. The presence of two orthogonal handles allows for sequential and selective functionalization, which is essential for constructing diverse chemical libraries . For example, the 3-ethoxycarbonyl group can participate in nucleophilic addition reactions with electron-deficient alkynes, as demonstrated in the formation of Michael-type adducts [1], while the 5-carboxylic acid remains available for other transformations like amide bond formation. This dual functionality is absent in the mono-acid analogs, which limit the chemist to a single point of diversification.
| Evidence Dimension | Number of Chemically Reactive Functional Groups |
|---|---|
| Target Compound Data | 2 (3-ethoxycarbonyl ester and 5-carboxylic acid) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1352892-43-3): 1 (5-carboxylic acid only); Pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 63237-88-7): 1 (3-carboxylic acid only) |
| Quantified Difference | +1 additional reactive handle |
| Conditions | Structural analysis based on canonical SMILES and IUPAC nomenclature |
Why This Matters
The dual functionality enables sequential, orthogonal chemical modifications, a critical requirement for generating diverse compound libraries in structure-activity relationship (SAR) studies.
- [1] PREPARATION OF NEW NITROGEN-BRIDGED HETEROCYCLES. 62.1 REACTION OF POTASSIUM PYRAZOLO(1,5-a)PYRIDINE-2-THIOLATES WITH ELECTRON-POOR ALKYNES. Heterocyclic Communications, 2008. DOI: 10.1515/HC.2008.14.3.141 View Source
